Cas no 2138555-12-9 (8-[4-(Propan-2-yl)phenyl]azocan-2-one)
![8-[4-(Propan-2-yl)phenyl]azocan-2-one structure](https://ja.kuujia.com/scimg/cas/2138555-12-9x500.png)
8-[4-(Propan-2-yl)phenyl]azocan-2-one 化学的及び物理的性質
名前と識別子
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- 8-[4-(propan-2-yl)phenyl]azocan-2-one
- EN300-1153248
- 2138555-12-9
- 8-[4-(Propan-2-yl)phenyl]azocan-2-one
-
- インチ: 1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)15-6-4-3-5-7-16(18)17-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)
- InChIKey: GYDGOKIIAQPZIJ-UHFFFAOYSA-N
- SMILES: O=C1CCCCCC(C2C=CC(=CC=2)C(C)C)N1
計算された属性
- 精确分子量: 245.177964357g/mol
- 同位素质量: 245.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- XLogP3: 3.5
8-[4-(Propan-2-yl)phenyl]azocan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153248-0.05g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 0.05g |
$924.0 | 2023-06-09 | ||
Enamine | EN300-1153248-5.0g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 5g |
$3189.0 | 2023-06-09 | ||
Enamine | EN300-1153248-0.25g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 0.25g |
$1012.0 | 2023-06-09 | ||
Enamine | EN300-1153248-0.5g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 0.5g |
$1056.0 | 2023-06-09 | ||
Enamine | EN300-1153248-2.5g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 2.5g |
$2155.0 | 2023-06-09 | ||
Enamine | EN300-1153248-10.0g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 10g |
$4729.0 | 2023-06-09 | ||
Enamine | EN300-1153248-0.1g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 0.1g |
$968.0 | 2023-06-09 | ||
Enamine | EN300-1153248-1.0g |
8-[4-(propan-2-yl)phenyl]azocan-2-one |
2138555-12-9 | 1g |
$1100.0 | 2023-06-09 |
8-[4-(Propan-2-yl)phenyl]azocan-2-one 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
8-[4-(Propan-2-yl)phenyl]azocan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2138555-12-9 and Product Name: 8-[4-(Propan-2-yl)phenyl]azocan-2-one
Compound with the CAS number 2138555-12-9 and the product name 8-[4-(Propan-2-yl)phenyl]azocan-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of an azocanone moiety combined with a propyl-substituted phenyl ring suggests a rich chemical space for exploration, particularly in the context of designing novel bioactive molecules.
The molecular framework of 8-[4-(Propan-2-yl)phenyl]azocan-2-one incorporates elements that are often associated with enhanced binding affinity and metabolic stability, key factors in the development of effective pharmaceutical agents. The azocanone group, known for its versatility in coordination chemistry and as a pharmacophore, offers a scaffold for further functionalization. This flexibility is particularly valuable in the pursuit of targeted therapies, where precise molecular interactions are critical.
Recent research in the field of heterocyclic chemistry has highlighted the importance of azocanone derivatives in medicinal applications. Studies have demonstrated that compounds containing this moiety exhibit promising activities against various biological targets, including enzymes and receptors involved in disease pathways. The propyl substitution on the phenyl ring further enhances the compound's potential by modulating its electronic properties and solubility characteristics. These attributes make 8-[4-(Propan-2-yl)phenyl]azocan-2-one a compelling candidate for further investigation.
In the context of drug discovery, the synthesis and characterization of 8-[4-(Propan-2-yl)phenyl]azocan-2-one have been facilitated by advances in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient construction of complex molecular architectures. These methods not only improve yield but also allow for precise control over stereochemistry, which is crucial for achieving desired pharmacological outcomes.
The pharmacological profile of 8-[4-(Propan-2-yl)phenyl]azocan-2-one is under active investigation by several research groups. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The azocanone core is known to interact with biological targets through multiple binding modes, enhancing its potential as a therapeutic agent. Additionally, the propyl-substituted phenyl ring contributes to favorable pharmacokinetic properties, including improved oral bioavailability and reduced toxicity.
The synthesis of 8-[4-(Propan-2-yl)phenyl]azocan-2-one involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic organic chemistry. Key steps include the formation of the azocanone ring through cyclization reactions, followed by functionalization at the phenyl ring using propylation strategies. These processes are typically conducted under controlled conditions to ensure high selectivity and yield. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been instrumental in confirming the structural integrity of the compound.
From a computational chemistry perspective, 8-[4-(Propan-2-yl)phenyl]azocan-2-one has been subjected to rigorous molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided valuable insights into binding affinities and potential side effects, guiding further optimization efforts. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery, streamlining the process from hit identification to lead optimization.
The potential applications of 8-[4-(Propan-2-yl)phenyl]azocan-2-one extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The versatility of this compound underscores its importance as a building block in industrial chemistry.
As research continues to uncover new therapeutic possibilities, 8-[4-(Propan-2-yl)phenyl]azocan-2-one is poised to play a significant role in addressing unmet medical needs. Its combination of structural features and pharmacological potential positions it as a promising candidate for further development. Collaborative efforts between academic researchers and industry scientists will be essential in realizing its full therapeutic potential.
In conclusion, compound with CAS No. 2138555-12-9 and product name 8-[4-(Propan-2-yl)phenyl]azocan-2-one represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, combined with promising pharmacological properties, makes it a valuable asset in drug discovery efforts. Continued research and development will likely uncover even more applications for this versatile compound.
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